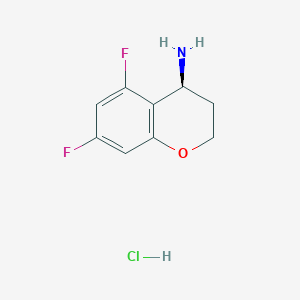(S)-5,7-Difluorochroman-4-amine hydrochloride
CAS No.:
Cat. No.: VC15954145
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClF2NO |
|---|---|
| Molecular Weight | 221.63 g/mol |
| IUPAC Name | (4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m0./s1 |
| Standard InChI Key | FMYSMCIYYAKXTC-FJXQXJEOSA-N |
| Isomeric SMILES | C1COC2=C([C@H]1N)C(=CC(=C2)F)F.Cl |
| Canonical SMILES | C1COC2=C(C1N)C(=CC(=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of (S)-5,7-difluorochroman-4-amine hydrochloride is C₉H₁₀ClF₂NO, with a molecular weight of 221.63 g/mol . Its IUPAC name is (4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride, reflecting the (S)-configuration at the chiral center (C4) and the substitution pattern on the chroman ring. The compound’s structure integrates a benzopyran moiety (chroman) fused with a dihydro-oxazine ring, where fluorine atoms occupy the 5- and 7-positions (equivalent to 6- and 7-positions in alternative numbering systems, depending on the source) .
Table 1: Physico-Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956436-73-9 | |
| Molecular Formula | C₉H₁₀ClF₂NO | |
| Molecular Weight | 221.63 g/mol | |
| Optical Rotation | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO, water (limited) |
Stereochemical Significance
The (S)-enantiomer is critical for interactions with biological targets, as chirality often influences binding affinity and metabolic stability. The hydrochloride salt enhances aqueous solubility, facilitating formulation in preclinical studies .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, general approaches involve:
-
Chroman Ring Formation: Cyclization of substituted catechol derivatives with epichlorohydrin or glycidol.
-
Fluorination: Electrophilic or nucleophilic fluorination at positions 5 and 7 using agents like Selectfluor® or DAST.
-
Amination: Introduction of the amine group via reductive amination or nucleophilic substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Key challenges include regio- and stereochemical control during fluorination and amination. Asymmetric catalysis or chiral resolution techniques are employed to ensure enantiopurity.
Applications in Pharmaceutical Research
Role as a Pharmacophore
The compound’s structure aligns with motifs found in central nervous system (CNS) therapeutics. Fluorine atoms enhance lipid solubility and metabolic stability, while the amine group enables salt formation and hydrogen bonding with targets .
Preclinical Studies
Although specific biological data are undisclosed, analogs of chroman-4-amine derivatives exhibit activity at serotonin and dopamine receptors, suggesting potential antidepressant or antipsychotic applications.
| Target Class | Example Receptors | Rationale |
|---|---|---|
| Monoamine Transporters | SERT, NET | Structural similarity to SSRIs |
| GPCRs | 5-HT₁A, D₂ | Chroman-based ligands |
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Alchem Pharmtech | >98% | 1g, 5g, 10g | $200–$500/g |
| Hangzhou MolCore | >95% | 100mg–1kg | $150–$450/g |
| GlpBio | >98% | 25mg–100mg | $300–$600/mg |
Future Perspectives
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying fluorine positions or the amine group to optimize target engagement.
-
Formulation Development: Exploring prodrug strategies to enhance bioavailability.
Clinical Translation
Pending disclosure of biological data, this compound could advance to in vivo efficacy and toxicity studies, particularly in neuropsychiatric disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume